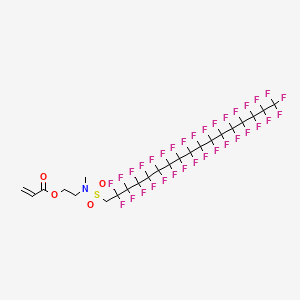

2-Propenoic acid, 2-(methyl((2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester

Beschreibung

This compound is a fluorinated methacrylate derivative characterized by a perfluorinated heptadecyl chain (C17F33) linked via a sulfonamide group to a methacrylate ester. The extensive fluorination confers exceptional hydrophobicity, chemical resistance, and thermal stability, making it valuable in high-performance coatings, surfactants, and specialty polymers . Its molecular structure includes:

- Methacrylate backbone: Provides polymerization capability.

- Perfluoroalkyl chain (C17F33): Enhances surface activity and reduces intermolecular interactions.

- Sulfonamide linker: Improves solubility in polar solvents compared to purely fluorinated chains.

Key properties (inferred from analogous compounds):

Eigenschaften

CAS-Nummer |

68758-56-5 |

|---|---|

Molekularformel |

C23H12F33NO4S |

Molekulargewicht |

1025.4 g/mol |

IUPAC-Name |

2-[methyl(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecylsulfonyl)amino]ethyl prop-2-enoate |

InChI |

InChI=1S/C23H12F33NO4S/c1-3-7(58)61-5-4-57(2)62(59,60)6-8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)16(40,41)17(42,43)18(44,45)19(46,47)20(48,49)21(50,51)22(52,53)23(54,55)56/h3H,1,4-6H2,2H3 |

InChI-Schlüssel |

KSRNSIIMBGIEPL-UHFFFAOYSA-N |

Kanonische SMILES |

CN(CCOC(=O)C=C)S(=O)(=O)CC(C(C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate typically involves the reaction of 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanesulfonyl chloride with N-methylaminoethyl acrylate . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction is typically performed at room temperature under an inert atmosphere to prevent any side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate undergoes various types of chemical reactions, including substitution , addition , and polymerization reactions .

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as amines or alcohols under mild conditions.

Addition Reactions: The compound can undergo addition reactions with alkenes or alkynes in the presence of catalysts such as palladium or nickel .

Polymerization Reactions: The acrylate group in the compound makes it suitable for polymerization reactions, which are typically carried out using radical initiators such as azobisisobutyronitrile (AIBN) .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives , while polymerization reactions result in the formation of polyacrylates .

Wissenschaftliche Forschungsanwendungen

2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 2-[methyl[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecyl)sulphonyl]amino]ethyl acrylate is primarily based on its ability to form strong covalent bonds with other molecules through its acrylate group . This allows it to act as a cross-linking agent in polymerization reactions, leading to the formation of highly stable polymers . The perfluorinated chain imparts hydrophobicity and chemical resistance to the resulting polymers .

Vergleich Mit ähnlichen Verbindungen

Research Findings and Data Gaps

- Surface Energy : The target compound’s surface energy is predicted to be <10 mN/m (lower than PTFE’s ~18 mN/m) due to its dense fluorination .

- Synthesis Challenges : Long perfluoroalkyl chains complicate purification; yields are often <50% (inferred from ) .

- Data Needs : Exact toxicity profiles and biodegradability data for the C17F33 chain are unavailable in the provided evidence.

Biologische Aktivität

2-Propenoic acid derivatives are of significant interest in medicinal chemistry due to their versatile biological activities. The compound "2-Propenoic acid, 2-(methyl((2,2,3,...tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl ester" is a fluorinated organic compound characterized by its unique chemical structure and potential applications in various fields including pharmaceuticals and materials science.

Chemical Structure and Properties

- Chemical Formula : C20H14F25NO4S

- Molecular Weight : 494.43 g/mol

- CAS Number : 72276-06-3

- IUPAC Name : 2-(Methyl((2,2,...tritriacontafluoroheptadecyl)sulfonyl)amino)ethyl 2-propenoate

This compound features a sulfonamide moiety linked to a long-chain fluorinated alkyl group which enhances its hydrophobicity and stability.

Antimicrobial Properties

Research indicates that fluorinated compounds exhibit enhanced antimicrobial activity. For instance:

- Case Study : A study evaluated the antibacterial effects of various fluorinated acrylates against Gram-positive and Gram-negative bacteria. The introduction of the sulfonamide group in the structure significantly increased the compound's potency against resistant strains .

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in several cancer cell lines:

- In Vitro Studies : The compound demonstrated selective cytotoxicity towards cancer cells compared to normal cells. In assays with MDA-MB-231 (triple-negative breast cancer) and MCF10A (non-cancerous), it showed a notable IC50 value indicating effective inhibition of cell proliferation .

| Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 | 0.126 |

| MCF10A | >10 |

This selectivity suggests potential for therapeutic applications in oncology.

The mechanism by which this compound exerts its biological effects is multifaceted:

- Polymerization : The propenoic acid moiety allows for radical polymerization which may lead to the formation of bioactive polymers.

- Interaction with Cellular Targets : The sulfonamide group may interact with specific proteins involved in cell signaling pathways related to growth and apoptosis .

- Hydrophobic Barrier Formation : The fluorinated tail contributes to the formation of stable hydrophobic layers that can encapsulate or inhibit cellular processes.

Toxicological Assessment

Toxicological evaluations have been conducted to assess the safety profile of this compound:

Q & A

Basic Research Questions

Q. How can researchers confirm the purity and structural identity of this fluorinated sulfonamide ester?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use NMR to resolve the complex fluorine environment (e.g., 17 trifluoromethyl groups) and NMR to confirm the methyl and ethyl ester groups. Overlapping signals may require 2D NMR techniques (e.g., COSY, HSQC) .

- Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) can validate the molecular formula (e.g., CHFNOS, exact mass = 1,141.06 g/mol) and detect fragmentation patterns .

- Elemental Analysis : Quantify fluorine content (theoretical F% = 41.6%) to confirm stoichiometry .

Q. What synthetic routes are feasible for preparing this compound?

- Methodological Answer :

- Stepwise Synthesis :

React perfluorinated sulfonic acid derivatives (e.g., 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontafluoroheptadecanesulfonyl chloride) with methylamine to form the sulfonamide intermediate.

Esterify 2-propenoic acid with the sulfonamide-functionalized ethyl alcohol under Mitsunobu conditions or acid catalysis .

- Challenges : Fluorinated intermediates are hygroscopic and require anhydrous conditions. Monitor reaction progress via FT-IR for sulfonamide (1320–1250 cm) and ester (1740–1710 cm) bond formation .

Advanced Research Questions

Q. How does the perfluorinated chain influence the compound’s surface activity and aggregation behavior?

- Methodological Answer :

- Surface Tension Measurements : Use a tensiometer to compare critical micelle concentration (CMC) with non-fluorinated analogs. Expect lower CMC due to fluorine’s hydrophobic effect .

- Molecular Dynamics (MD) Simulations : Model the perfluorinated chain’s conformational flexibility and interaction with solvents (e.g., water, hexane). COMSOL Multiphysics can predict self-assembly into micelles or monolayers .

- X-ray Photoelectron Spectroscopy (XPS) : Analyze surface composition to verify fluorine enrichment at interfaces .

Q. What challenges arise in copolymerizing this monomer with acrylate or styrene derivatives?

- Methodological Answer :

- Radical Polymerization : Initiate with AIBN or UV light in bulk or solution. Monitor kinetics via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) for glass transition temperature () shifts due to fluorinated side chains .

- Side Reactions : Fluorinated groups may inhibit chain propagation. Optimize monomer feed ratios and use chain-transfer agents (e.g., dodecanethiol) to control molecular weight .

- Characterization : Use NMR to confirm incorporation into the polymer backbone and thermogravimetric analysis (TGA) to assess thermal stability (decomposition >300°C typical for fluoropolymers) .

Q. How can computational methods predict the compound’s reactivity in nucleophilic environments?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify electrophilic sites (e.g., ester carbonyl carbon). Gaussian or ORCA software can model transition states for hydrolysis or aminolysis reactions .

- Solvent Effects : Use COSMO-RS to simulate solvation in polar aprotic solvents (e.g., DMF), which stabilize sulfonamide intermediates .

Key Research Challenges

- Spectral Complexity : Overlapping NMR signals require advanced decoupling techniques or low-temperature experiments .

- Hygroscopicity : Fluorinated intermediates necessitate glovebox handling to prevent hydrolysis .

- Toxicity : Follow ECHA guidelines for handling perfluorinated compounds, including PPE (gloves, face shields) and fume hoods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.